

Application Notes and Protocols for Reactions Involving Z-Lys-OMe Hydrochloride

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Compound of Interest

Compound Name: Z-Lys-OMe hydrochloride

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This document provides detailed application notes and protocols for the experimental setup of reactions involving **Z-Lys-OMe hydrochloride** (N α -Benzyloxycarbonyl-L-lysine methyl ester hydrochloride). This versatile synthetic intermediate is a key building block in peptide synthesis and in the preparation of specialty chemicals such as enzyme substrates and cationic surfactants.

Overview of Z-Lys-OMe Hydrochloride

Z-Lys-OMe hydrochloride is a derivative of the amino acid L-lysine where the α -amino group is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is esterified as a methyl ester.^{[1][2]} The ϵ -amino group remains as a hydrochloride salt, making it suitable for selective modifications. Its primary applications lie in solution-phase peptide synthesis, where it serves as a C-terminal residue or for the incorporation of a lysine unit within a peptide chain.

Chemical Properties:

Property	Value
CAS Number	26348-68-5
Molecular Formula	C ₁₅ H ₂₂ N ₂ O ₄ · HCl
Molecular Weight	330.8 g/mol
Appearance	White to off-white solid
Purity	≥98%
Solubility	DMF: 30 mg/mL, Ethanol: 30 mg/mL, DMSO: 10 mg/mL, PBS (pH 7.2): 10 mg/mL[1][2]
Storage	Store at -20°C

Applications in Solution-Phase Peptide Synthesis

Z-Lys-OMe hydrochloride is a valuable reagent for the synthesis of peptides in solution. The Z-group provides robust protection for the α-amino group, while the methyl ester protects the C-terminus. The free ε-amino group can be selectively acylated.

Synthesis of a Protected Dipeptide: Boc-Ala-Lys(Z)-OMe

This protocol describes the synthesis of the protected dipeptide Boc-Ala-Lys(Z)-OMe, a common intermediate in the synthesis of larger peptides.

Experimental Protocol:

- Materials:
 - H-Lys(Z)-OMe·HCl (1.0 eq)
 - Boc-Ala-OH (1.05 eq)
 - N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
 - 1-Hydroxybenzotriazole (HOBt) (1.1 eq)
 - N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

- Anhydrous Dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 1 M HCl
- Saturated NaHCO₃ solution
- Brine
- Anhydrous Na₂SO₄
- Silica gel for column chromatography
- Procedure:
 1. Dissolve H-Lys(Z)-OMe·HCl (1.0 eq) in a mixture of DCM and a minimal amount of DMF to ensure complete dissolution.
 2. Add DIPEA (1.1 eq) to the solution at 0 °C and stir for 15 minutes to neutralize the hydrochloride and liberate the free amine.
 3. In a separate flask, dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM.
 4. Cool the Boc-Ala-OH solution to 0 °C and add DCC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
 5. Filter the cold solution to remove the DCU and add the filtrate to the neutralized H-Lys(Z)-OMe solution.
 6. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
 7. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 8. Once the reaction is complete, filter the mixture to remove any further DCU precipitate.

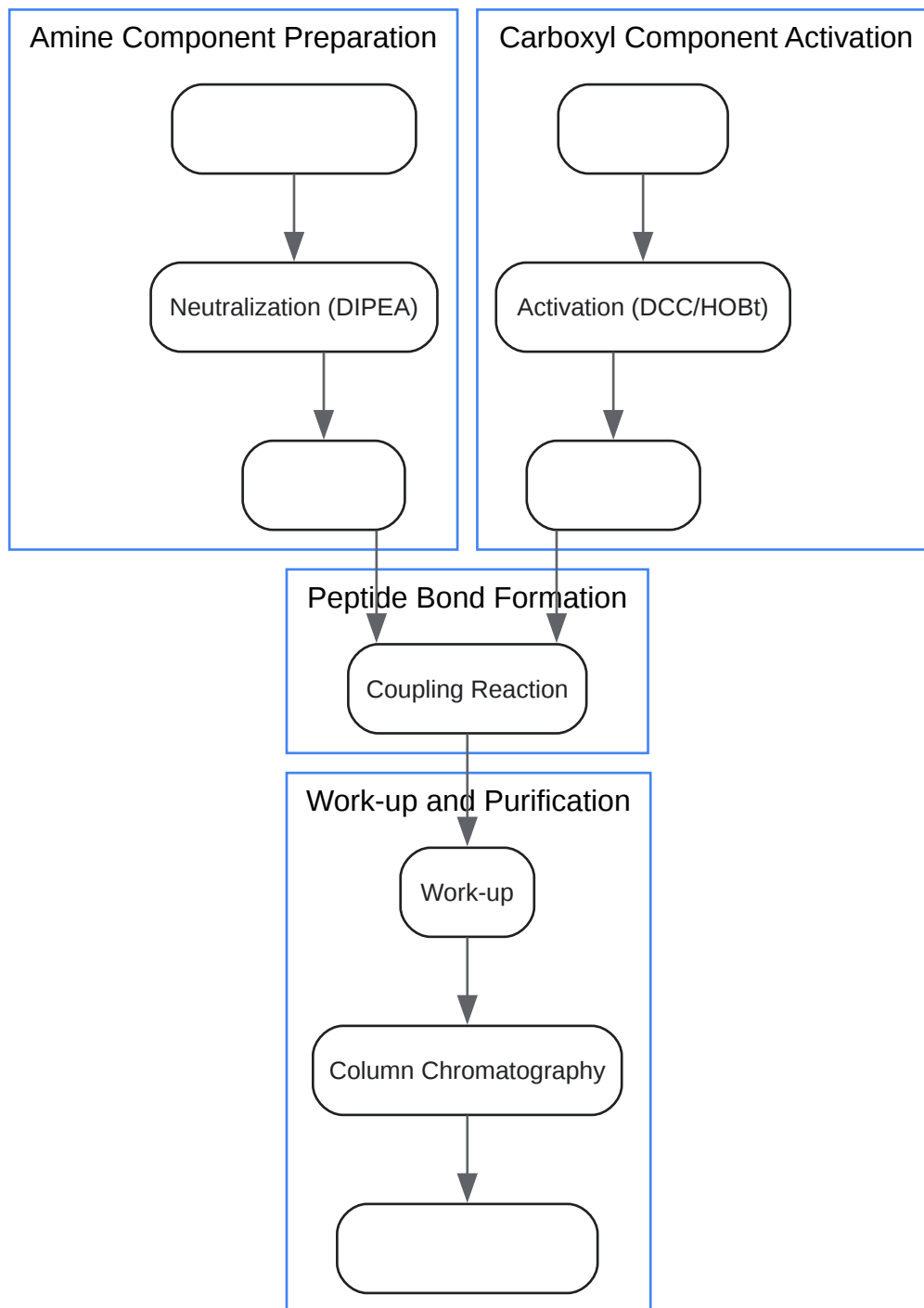
9. Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
11. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Data Presentation:

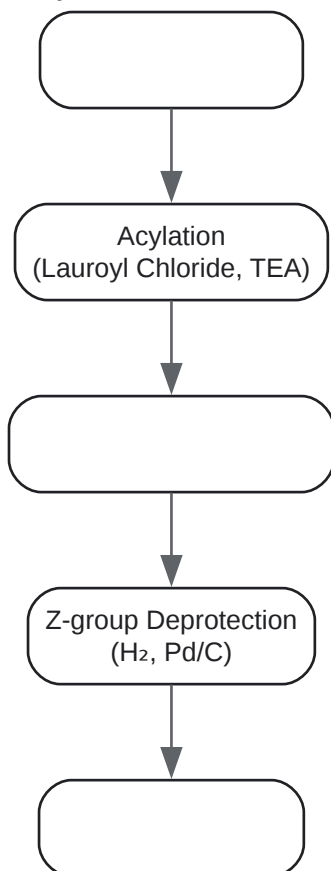
Product	Starting Materials	Coupling Reagent	Solvent	Yield (%)	Purity (%)
Boc-Ala-Lys(Z)-OMe	H-Lys(Z)-OMe·HCl, Boc-Ala-OH	DCC/HOBt	DCM/DMF	85-95	>95 (after chromatography)

Workflow Diagram:

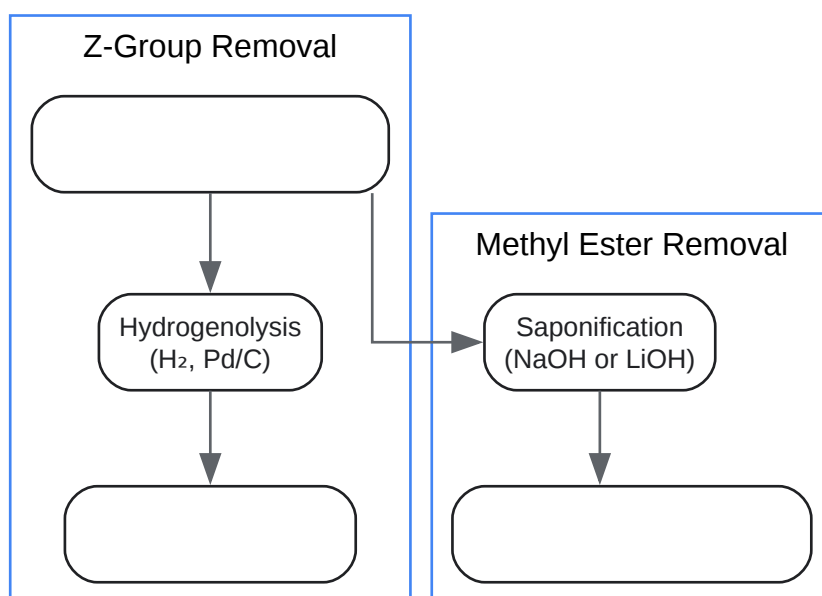
Synthesis of Boc-Ala-Lys(Z)-OMe



Synthesis of a Lysine-Based Cationic Surfactant



Deprotection Strategies for Z-Lys-OMe Derivatives

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References

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- 2. pubs.rsc.org [pubs.rsc.org]
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